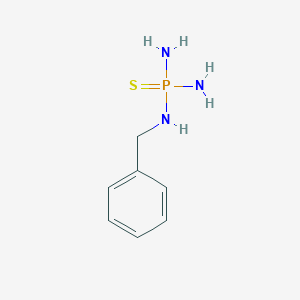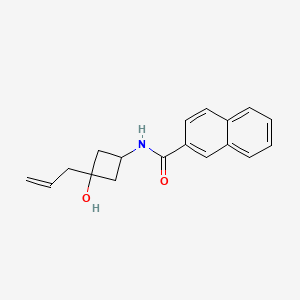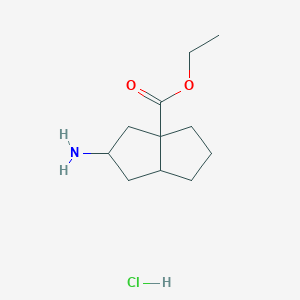
Ethyl 2-aminooctahydropentalene-3A-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of ethyl 2-oxo-octahydropentalene-3a-carboxylate with ammonia or an amine under specific conditions to introduce the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. The compound may also interact with enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-aminooctahydropentalene-3a-carboxylate: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
Ethyl 2-aminotetrahydropentalene-3a-carboxylate: Has a different hydrogenation state, leading to variations in chemical and biological properties.
Ethyl 2-aminooctahydroindene-3a-carboxylate: Contains an indene ring instead of a pentalene ring, resulting in different structural and functional characteristics .
Properties
CAS No. |
1427502-04-2 |
|---|---|
Molecular Formula |
C11H20ClNO2 |
Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl 2-amino-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11;/h8-9H,2-7,12H2,1H3;1H |
InChI Key |
DDGVHLWFZWRBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC1CC(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



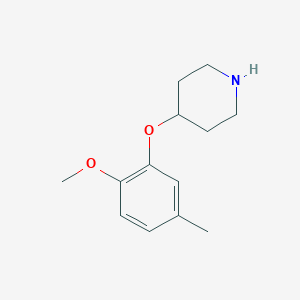
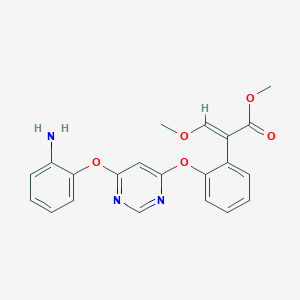
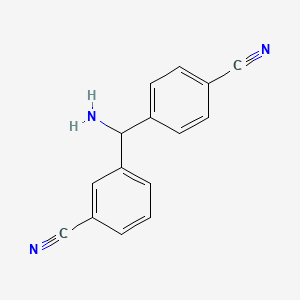

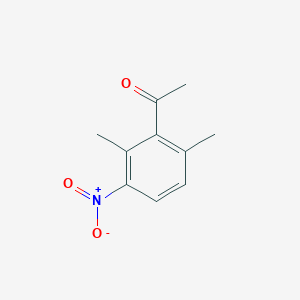
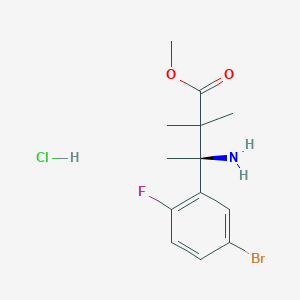

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
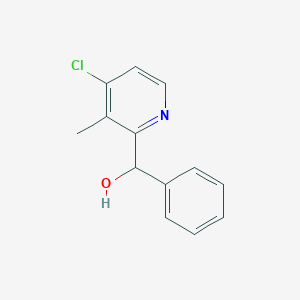
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
